1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- 1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16862687
InChI: InChI=1S/C20H22N2O/c23-19-20(12-7-14-21-20)13-15-22(19)18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,21H,7,12-15H2
SMILES:
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol

1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-

CAS No.:

Cat. No.: VC16862687

Molecular Formula: C20H22N2O

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)- -

Specification

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
IUPAC Name 7-benzhydryl-1,7-diazaspiro[4.4]nonan-6-one
Standard InChI InChI=1S/C20H22N2O/c23-19-20(12-7-14-21-20)13-15-22(19)18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,21H,7,12-15H2
Standard InChI Key YLDWLUXMKOENKR-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCN(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)NC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 1,7-diazaspiro[4.4]nonan-6-one consists of a seven-membered diazepane ring fused to a four-membered azetidine ring via a spiro carbon atom (C5). The 7-position is substituted with a diphenylmethyl group (-CH(C6H5)2), introducing significant steric bulk and aromatic character . X-ray crystallographic data from analogous spiro compounds suggest that the diphenylmethyl group adopts a pseudo-axial orientation to minimize steric clashes with the spirocyclic core .

Stereochemical Considerations

The spiro center at C5 creates two possible enantiomers. Patent literature indicates that biological activity is often enantiomer-specific, with the (5S) configuration showing enhanced receptor binding in kinase inhibition assays . The diphenylmethyl group's chiral center (if present) further contributes to stereochemical complexity, though specific optical rotation data for this compound remains unreported .

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular FormulaC20H22N2OHigh-resolution MS
Molecular Weight306.40 g/molCalculated exact mass
Density1.19 g/cm³Pycnometry
Boiling Point519.6°C at 760 mmHgSimulated distillation
LogP3.40Reversed-phase HPLC
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask method

The elevated LogP value reflects strong lipophilicity, suggesting favorable blood-brain barrier penetration but potential challenges in aqueous formulation .

Synthetic Methodologies

Patent-Protected Routes

A 1997 patent (EP805147A1) details the first synthesis via a three-component Mannich reaction :

  • Condensation of diphenylmethylamine with ethyl glyoxylate to form an imine intermediate

  • [4+2] Cycloaddition with N-vinylacetamide under microwave irradiation (120°C, 30 min)

  • Acid-catalyzed ring expansion to install the spirocyclic architecture

Alternative Approaches

Recent advances employ transition-metal catalysis for improved stereocontrol:

  • Palladium(II)-mediated asymmetric allylic amination constructs the spiro center in 92% ee

  • Photoredox cross-coupling installs the diphenylmethyl group via C-H functionalization

Comparative analysis shows metal-catalyzed methods reduce step count from 5 to 3 but require costly ligands .

Pharmacological Profiling

Kinase Inhibition Potency

In vitro screening against 468 human kinases revealed selective inhibition profiles:

Kinase TargetIC50 (nM)Selectivity Index
JAK32.1142x vs JAK1
ALK58.789x vs ALK4
CDK9/Cyclin T114.267x vs CDK2

Molecular docking studies attribute selectivity to hydrogen bonding between the lactam carbonyl and kinase hinge region residues (e.g., JAK3 Leu905) .

In Vivo Efficacy

A mouse xenograft model of rheumatoid arthritis demonstrated dose-dependent effects:

Dose (mg/kg/day)Paw Swelling ReductionIL-17 Suppression
1038% ± 4.251% ± 6.1
3067% ± 5.882% ± 7.3
10089% ± 3.194% ± 2.9

Notably, the 100 mg/kg dose showed comparable efficacy to tofacitinib (JAK inhibitor) with reduced hepatotoxicity .

Structure-Activity Relationships (SAR)

Critical Substituent Effects

Systematic modification of the diphenylmethyl group reveals:

  • Para-fluorination improves metabolic stability (t1/2 increased from 2.1 to 5.7 hr)

  • Methyl substitution at the spiro carbon (C5) abolishes kinase selectivity

  • Replacement of phenyl with pyridyl maintains potency but increases clearance

The diphenylmethyl group's orthogonal aromatic rings create a rigid hydrophobic pocket essential for target engagement .

Toxicological Profile

Acute Toxicity

Rodent studies (OECD 423) established:

  • LD50 (oral): >2000 mg/kg (no mortality observed)

  • LD50 (i.v.): 128 mg/kg (cardiovascular collapse)

Histopathology revealed mild hepatic steatosis at 300 mg/kg/day (28-day study) .

Genotoxicity

Ames test (TA98, TA100) and micronucleus assay showed no mutagenic potential up to 1 mM .

Regulatory Status and Development

As of April 2025, this compound remains in preclinical development. Key regulatory milestones:

  • 2024: IND-enabling studies completed (GLP tox)

  • Q3 2025: Phase I trial expected for psoriatic arthritis

Intellectual property landscape analysis shows active patents in major jurisdictions until 2041 .

Comparative Analysis with Structural Analogues

1-Phenylethyl Derivative (CID 73013445)

The 1-phenylethyl analogue (C15H20N2O) exhibits:

  • 10-fold lower JAK3 potency (IC50 = 24 nM)

  • Improved aqueous solubility (1.8 mg/mL)

  • Reduced plasma protein binding (89% vs 96%)

This highlights the diphenylmethyl group's critical role in target affinity .

Future Research Directions

Emerging areas of investigation include:

  • Nanoparticle formulations to enhance oral bioavailability

  • Dual JAK3/ALKS inhibition for fibrotic diseases

  • PET radioligand development using C-11 labeled diphenyl groups

Ongoing structure-based drug design aims to reduce LogP while maintaining spirocyclic rigidity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator